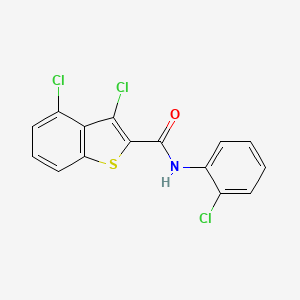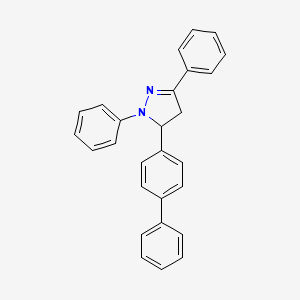![molecular formula C17H11NO3S2 B11703839 3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11703839.png)
3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE typically involves multiple steps, starting with the formation of the thiazolidine ring This can be achieved through the reaction of a thiol with a carbonyl compound under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The thiazolidine ring and the phenyl group are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): Used as a plasticizer in sensitive applications such as toys and medical devices.
Uniqueness
3-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE is unique due to its combination of a thiazolidine ring, a phenyl group, and a benzoate ester. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds like dichloroanilines or DINCH.
属性
分子式 |
C17H11NO3S2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
[3-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C17H11NO3S2/c19-15-14(23-17(22)18-15)10-11-5-4-8-13(9-11)21-16(20)12-6-2-1-3-7-12/h1-10H,(H,18,19,22)/b14-10+ |
InChI 键 |
NVCYPDIMHXGUSQ-GXDHUFHOSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11703768.png)
![(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703772.png)
![Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703779.png)
![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione](/img/structure/B11703780.png)
![Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11703781.png)

![N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11703789.png)


![3-(Quinolin-2-yl)benzo[f]quinoline](/img/structure/B11703814.png)



